molecular formula C18H29NO B14258848 2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 345300-65-4

2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14258848
CAS No.: 345300-65-4
M. Wt: 275.4 g/mol
InChI Key: LNNSMNUMHYSWHW-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its complex structure, which includes tert-butyl groups and an amino-methylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with isopropylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of tert-butyl groups and an amino-methylidene moiety makes it particularly versatile in various applications .

Properties

CAS No.

345300-65-4

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-(propan-2-yliminomethyl)phenol

InChI

InChI=1S/C18H29NO/c1-12(2)19-11-13-9-14(17(3,4)5)10-15(16(13)20)18(6,7)8/h9-12,20H,1-8H3

InChI Key

LNNSMNUMHYSWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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